2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . The 3-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 3-methoxyphenethylamine, have been synthesized using various methods . For instance, one study reported the use of a Pictet-Spengler reaction for the synthesis of a related compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the anticancer properties of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one. It may inhibit specific pathways involved in tumor growth and metastasis .
- Kinase Inhibitors : Quinazolinone derivatives, including this compound, exhibit kinase inhibitory activity. Kinases play a crucial role in cell signaling, making them attractive targets for drug development .
Organic Synthesis and Catalysis
- Pictet-Spengler Reaction : 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one serves as an activated phenethylamine in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction. This reaction is valuable for constructing complex heterocyclic compounds .
- 1,3-Oxazepine Synthesis : Palladium-catalyzed intramolecular coupling of this compound leads to the formation of 1,3-oxazepines. These heterocycles have diverse applications in medicinal chemistry and materials science .
Biological Studies
- Neurotransmitter Modulation : Phenethylamines can influence neurotransmitter systems. Further research is needed to explore the potential neuroactive effects of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one .
Materials Science
- Luminescent Materials : Quinazolinone derivatives have luminescent properties. Researchers investigate their use in optoelectronic devices, sensors, and imaging agents .
Computational Chemistry
- Molecular Docking Studies : Computational simulations can predict the binding affinity of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one with specific protein targets. Such studies aid in drug design and optimization .
Green Chemistry Approaches
- Synthetic Methods : Researchers have developed green synthetic procedures for the synthesis of related compounds. These approaches emphasize sustainability and minimize environmental impact .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . It induces a fast and sustained antidepressant-like effect, characteristic of rapid-acting antidepressant drugs (RAADs) like ketamine . This interaction with the mGlu5 receptor leads to changes in the receptor’s activity, which can have therapeutic effects .
Biochemical Pathways
The compound affects the brain-derived neurotrophic factor (BDNF) -dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . The compound’s interaction with the mGlu5 receptor leads to changes in BDNF and selected protein levels .
Result of Action
The compound induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances the action of other antidepressants like ketamine in mice . This indicates both substances’ convergent mechanisms of action and the possibility of their practical use in treating depression as RAAD .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBJZDWSJAQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.